![molecular formula C21H18N2O4 B6506503 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1421450-37-4](/img/structure/B6506503.png)
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide, also known as MOPBOC, is an organic compound with a molecular weight of 437.5 g/mol. It is an important intermediate in the synthesis of various biologically active compounds and is used in the synthesis of many drugs. MOPBOC has been studied extensively for its potential applications in the pharmaceutical industry, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been studied extensively for its potential applications in the pharmaceutical industry. It has been used as a starting material in the synthesis of various biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antitumor agents. It has also been used as an intermediate in the synthesis of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. This inhibition of COX-2 activity results in the reduction of inflammation, which is beneficial in treating a variety of diseases.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been shown to have anti-inflammatory, antifungal, and antitumor effects. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been shown to have anti-oxidant and anti-apoptotic effects, which may be beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is an easy to synthesize compound with a high purity. This makes it ideal for use in laboratory experiments. However, it is important to note that N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is highly toxic and should be handled with care.
Future Directions
In the future, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide may be used in the development of new drugs for the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's. It may also be used in the development of new anti-inflammatory agents, antifungal agents, and antitumor agents. In addition, further research may be conducted to explore the potential of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide as an antioxidant, anti-apoptotic, and neuroprotective agent.
Synthesis Methods
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide can be synthesized by the reaction of 2-methoxy-5-nitrophenol with 5-phenyl-1,2-oxazole-3-carboxylic acid in the presence of triethylamine in dichloromethane. The reaction is carried out at room temperature for 12 hours and yields a product with a purity of over 95%.
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-18-11-5-6-12-19(18)26-14-8-7-13-22-21(24)17-15-20(27-23-17)16-9-3-2-4-10-16/h2-6,9-12,15H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXMOQSADEPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide |
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